Piperidin-4-yl isopropylcarbamate
説明
Piperidin-4-yl isopropylcarbamate is a carbamate derivative featuring a piperidine ring substituted at the 4-position with an isopropylcarbamate group. Carbamates are widely utilized in medicinal chemistry due to their stability, bioavailability, and ability to act as prodrugs or enzyme inhibitors.
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
piperidin-4-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)11-9(12)13-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChIキー |
VBXRPRKZRVKKLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)OC1CCNCC1 |
製品の起源 |
United States |
類似化合物との比較
Benzoylpiperidine Derivatives as MAGL Inhibitors
Benzoylpiperidine derivatives, such as compounds 10 (1-(3-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone) and 11 (1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone), are potent inhibitors of monoacylglycerol lipase (MAGL), a target in pain and neurodegenerative disease therapy. Key findings include:
- Fluorine Substitution: Adding a second fluorine atom (compound 12) increased MAGL inhibition potency by 2.6-fold compared to mono-fluoro derivative 11, highlighting the role of halogenation in enhancing activity .
- Structural Sensitivity: Modifications to the phenolic fragment (e.g., pyridine substitution) reduced potency, emphasizing the importance of the benzoyl-piperidine scaffold .
Table 1: MAGL Inhibition Data
| Compound | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|
| 10 | 850 | 3-Hydroxybenzoyl |
| 11 | 320 | 2-Fluoro-5-hydroxybenzoyl |
| 12 | 123 | 2,4-Difluoro-5-hydroxybenzoyl |
Piperidin-4-yl Esters in Pulmonary Therapeutics
The biphenyl-2-ylcarbamic acid piperidin-4-yl ester derivatives (e.g., diphosphate and dioxalate salts) demonstrate crystallinity advantages for pulmonary disorder treatments. These compounds highlight:
- Formulation Stability : Crystalline salts improve shelf-life and solubility, critical for inhalable formulations .
- Structural Contrast : Unlike Piperidin-4-yl isopropylcarbamate, these derivatives incorporate a biphenyl-carbamic acid group, expanding π-π stacking interactions for enhanced receptor binding .
Antimicrobial Piperidin-4-yl Indole Derivatives
Compounds like DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) synergize with carbapenems against methicillin-resistant S. aureus (MRSA). Key distinctions:
Isopropylcarbamate Derivatives: Carisoprodol
Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate), a muscle relaxant, shares the isopropylcarbamate group but differs in having dual carbamate groups. Key comparisons:
- Metabolism : Carisoprodol is metabolized to meprobamate, a GABAergic agent, whereas Piperidin-4-yl isopropylcarbamate’s single carbamate may limit metabolic complexity .
- Bioavailability : The diol backbone in carisoprodol enhances water solubility, whereas the piperidine ring in Piperidin-4-yl isopropylcarbamate may favor CNS penetration .
Piperidine Carboxylic Acid Isopropyl Esters
EP 1,808,168 B1 describes 4-[6-(substituted)-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl esters with diverse substituents (e.g., morpholinyl, benzenesulfonyl). These compounds illustrate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
